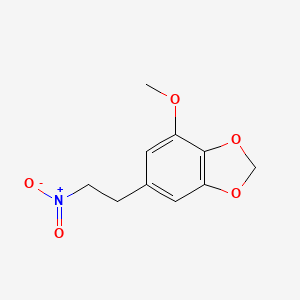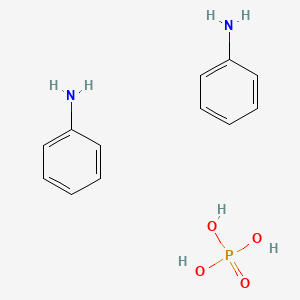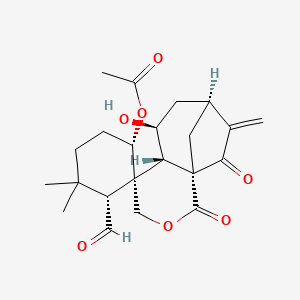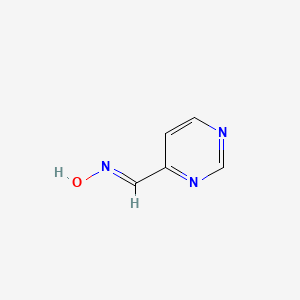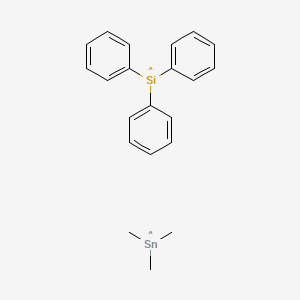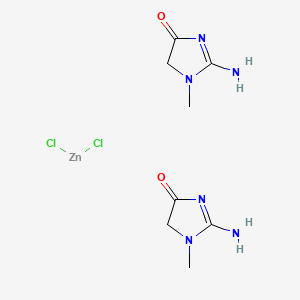
2-アミノ-3-メチル-4H-イミダゾール-5-オン;塩化亜鉛
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Creatinine ZINC chloride is a compound that combines the properties of an imidazole derivative with a zinc chloride complex The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group
科学的研究の応用
Creatinine ZINC chloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.
Medicine: Its potential therapeutic properties are being explored for various medical applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用機序
Target of Action
It’s known that imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, and agriculture . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
Imidazol-4-ones are known to interact with various biological targets due to their heterocyclic nature
Biochemical Pathways
Given the broad applications of imidazol-4-ones, it can be inferred that they may influence a variety of biochemical pathways .
Result of Action
Given the broad applications of imidazol-4-ones, it can be inferred that they may have diverse effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under acidic or thermal conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazole ring . The addition of zinc chloride to the imidazole derivative forms the dichlorozinc complex.
Industrial Production Methods
Industrial production of Creatinine ZINC chloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Creatinine ZINC chloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: Another imidazole derivative with similar structural features.
4-methylideneimidazole-5-one: A compound with a similar imidazole core but different functional groups.
Uniqueness
Creatinine ZINC chloride is unique due to its combination of an imidazole ring with a zinc chloride complex.
特性
CAS番号 |
16045-72-0 |
|---|---|
分子式 |
C4H7Cl2N3OZn |
分子量 |
249.4 g/mol |
IUPAC名 |
2-amino-3-methyl-4H-imidazol-5-one;dichlorozinc |
InChI |
InChI=1S/C4H7N3O.2ClH.Zn/c1-7-2-3(8)6-4(7)5;;;/h2H2,1H3,(H2,5,6,8);2*1H;/q;;;+2/p-2 |
InChIキー |
FSTJUYRQYIWLSX-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.Cl[Zn]Cl |
正規SMILES |
CN1CC(=O)N=C1N.Cl[Zn]Cl |
関連するCAS |
62708-52-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/new.no-structure.jpg)
